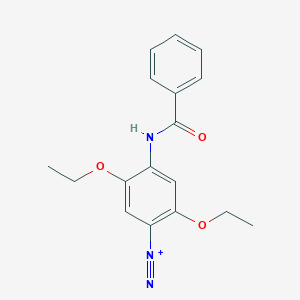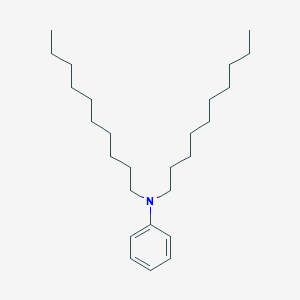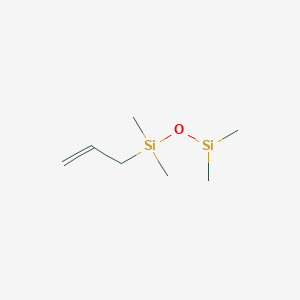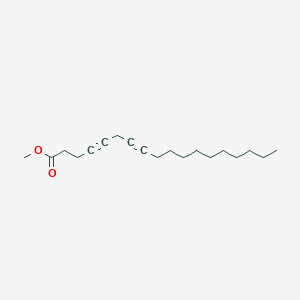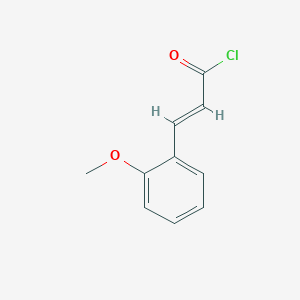
(2E)-3-(2-Methoxyphenyl)acryloyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-3-(2-Methoxyphenyl)acryloyl chloride” is a chemical compound with the molecular formula C10H9ClO2 . It is a specialty product used for proteomics research . The molecular weight of this compound is 196.63 g/mol .
Molecular Structure Analysis
The molecular structure of “(2E)-3-(2-Methoxyphenyl)acryloyl chloride” can be represented by the following SMILES notation: COC1=CC=CC=C1C=CC(=O)Cl . This notation represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2E)-3-(2-Methoxyphenyl)acryloyl chloride” include a molecular weight of 196.63 g/mol . It has a complexity of 201 . The compound has a topological polar surface area of 26.3 Ų . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 3 rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Antibacterial Nanofibers
One application is in the synthesis of antibacterial non-woven nanofibers from curcumin acrylate oligomers. Researchers synthesized new (meth)acrylate monomers by reacting curcumin with acryloyl chloride and methacryloyl chloride, which were then polymerized to obtain oligomers with potential applications as wound dressing materials due to their antibacterial properties and porous structure (Killi, Paul, & Gundloori, 2015).
Synthesis of Phenalenones
Another study focused on synthesizing 8-phenylphenalenones from Eichhornia crassipes, involving a Friedel-Crafts/Michael annulation reaction between acryloyl chloride and 2-methoxynaphthalene. This process highlights the role of acryloyl chloride in complex organic synthesis, leading to compounds with potential biological activities (Ospina et al., 2016).
Development of Corrosion Inhibitors
Research into the development of new derivatives of cyclohexanedione-1,3 for use as corrosion inhibitors in nitric acid solutions demonstrates the versatility of acryloyl chloride in creating functional materials. Such compounds show significant potential in protecting metals against corrosion, highlighting an industrial application of acryloyl chloride (Abu-Rayyan et al., 2022).
Drug Delivery Systems
Acryloyl chloride is also used in the synthesis of pH-sensitive hydrogels for drug delivery, showcasing its importance in medical applications. By modifying acryloyl chloride with specific monomers, researchers have developed hydrogels that can release drugs in response to the pH changes in the human body, offering targeted therapy options (Wang et al., 2010).
Advanced Materials
Finally, in the field of advanced materials, acryloyl chloride has been used to encapsulate multi-walled carbon nanotubes with polyurethane, creating nanocomposites with enhanced mechanical properties. This application underlines the role of acryloyl chloride in the development of novel materials with potential use in various industries, including automotive and aerospace (Wang et al., 2008).
Eigenschaften
IUPAC Name |
(E)-3-(2-methoxyphenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKDKLWEAIAPHW-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Methoxyphenyl)acryloyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

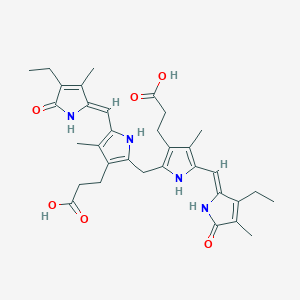
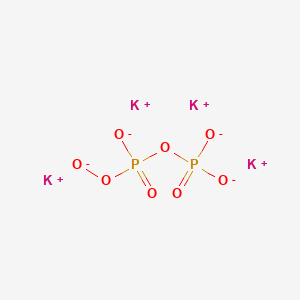
![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)
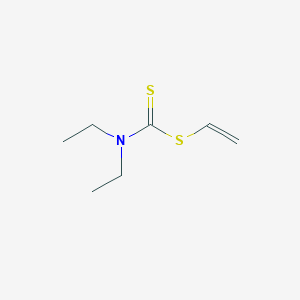
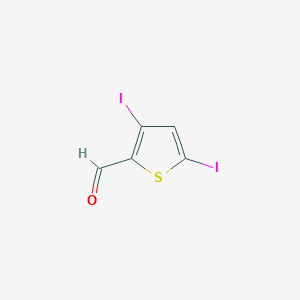
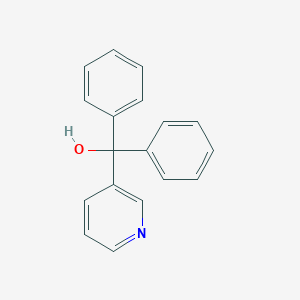
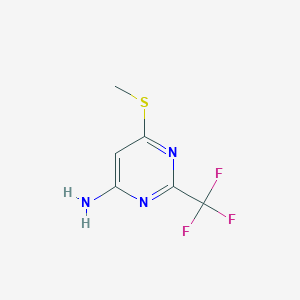
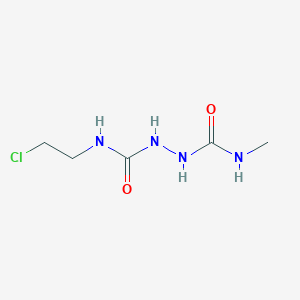
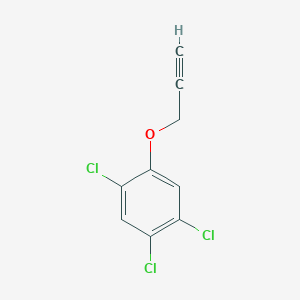
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)
